Nitrendipine M (dehydro)
Vue d'ensemble
Description
Nitrendipine is a dihydropyridine calcium channel blocker primarily used for its antihypertensive effects. It operates by inhibiting the influx of calcium ions through L-type calcium channels in the vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure. This detailed analysis excludes its drug use, dosage, and side effects, focusing instead on its synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
Nitrendipine synthesis involves a multi-step chemical process that includes the formation of nitrendipine via the reaction of methyl β-aminocrotonate with ethyl m-nitrobenzylideneacetoacetate in solvents like absolute ethyl alcohol or toluene. This synthesis is characterized by specific reaction kinetics, indicating a second-order reaction with a significant rate constant under specific conditions (Yuan, 1992).
Molecular Structure Analysis
The molecular structure of nitrendipine has been extensively analyzed through techniques such as X-ray crystallography. This analysis revealed that nitrendipine crystals are monoclinic, with detailed unit cell constants providing insights into its chiral nature and molecular configuration (Jian Wu, Li Zhang, Linhong Cai, Yang Zhang, 2012).
Chemical Reactions and Properties
Nitrendipine undergoes various chemical reactions, including oxidation to its pyridine form, saponification of ester groups, and hydroxylation of methyl groups. These reactions highlight its metabolic pathway and the synthesis of major metabolites, which are crucial for understanding its biotransformation in the body (H. Meyer, D. Scherling, W. Karl, 1984).
Physical Properties Analysis
Nitrendipine's physical properties, such as solubility, crystallinity, and particle size, significantly influence its bioavailability and pharmacokinetics. Research on nitrendipine-loaded solid lipid nanoparticles has shown that these physical properties can be manipulated to improve its oral bioavailability, minimizing first-pass metabolism (Venishetty Vinay Kumar et al., 2007).
Chemical Properties Analysis
The chemical properties of nitrendipine, including its binding affinity to calcium channels and interaction with other molecules, have been a subject of extensive research. Studies have highlighted how nitrendipine modulates calcium influx by binding tightly to the inactivated state of the calcium channel, providing insights into its mechanism of action at the molecular level (B. Bean, 1984).
Applications De Recherche Scientifique
Application
Nitrendipine is used alone or with an angiotensin-converting enzyme inhibitor, to treat hypertension, chronic stable angina pectoris, and Prinzmetal’s variant angina .
Method of Application
Nitrendipine is administered orally .
Results
Nitrendipine effectively treats cardiovascular diseases by blocking calcium channels .
Nanotechnology
Application
Development of a nanoparticulate (nanocrystals-loaded) rapidly dissolving (orodispersible) tablet with improved solubility and bioavailability .
Method of Application
The nanosuspension (NS) was prepared by antisolvent sonoprecipitation technique and the optimized NS was lyophilized to obtain nanocrystals (NCs). The nitrendipine (NIT) nanoparticulate orodispersible tablet (N-ODT) was prepared by direct compression method .
Results
The optimized NS showed a particle size of 505.74 ± 15.48 nm with a polydispersity index (PDI) of 0.083 ± 0.006. The % NIT content in the NCs was found to be 78.4 ± 2.3%. The saturation solubility of NIT was increased remarkably (26.14 times) in comparison to plain NIT, post NCs development .
Cardiology
Application
Nitrendipine is used in the treatment of primary (essential) hypertension to decrease blood pressure and can reduce the cardiotoxicity of cocaine .
Method of Application
Nitrendipine is given to hypertensive individuals in 20 mg oral tablets every day . This amount is effective in reducing blood pressure by 15–20% within 1–2 hours of administration .
Results
With long-term treatments, the dosage may rise to as much as 40 mg/day; in elderly individuals, a lower dosage of up to 5 mg/day may be equally effective .
Drug Delivery Research
Application
Design of sustained-release nitrendipine microspheres .
Method of Application
The dissolution rate of nitrendipine from microspheres was enhanced significantly with increasing the amount of dispersing agents, and sustained by adding retarding agents .
Results
The release rate of microspheres could be controlled as desired by adjusting the combination ratio of dispersing agents to retarding agents .
Treatment of Cocaine Cardiotoxicity
Application
Nitrendipine can reduce the cardiotoxicity of cocaine .
Method of Application
Nitrendipine is given to individuals in 20 mg oral tablets every day . This amount is effective in reducing blood pressure by 15–20% within 1–2 hours of administration .
Results
With long-term treatments, the dosage may rise to as much as 40 mg/day; in elderly individuals, a lower dosage of up to 5 mg/day may be equally effective .
Drug Delivery Research
Application
Design of sustained-release nitrendipine microspheres .
Method of Application
The dissolution rate of nitrendipine from microspheres was enhanced significantly with increasing the amount of dispersing agents, and sustained by adding retarding agents .
Results
The release rate of microspheres could be controlled as desired by adjusting the combination ratio of dispersing agents to retarding agents .
Safety And Hazards
Propriétés
IUPAC Name |
3-O-ethyl 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6/c1-5-26-18(22)15-11(3)19-10(2)14(17(21)25-4)16(15)12-7-6-8-13(9-12)20(23)24/h6-9H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHVABIPGJLMET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N=C1C)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80237599 | |
Record name | Bay-m 4786 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80237599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nitrendipine M (dehydro) | |
CAS RN |
89267-41-4 | |
Record name | Bay-m 4786 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089267414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bay-m 4786 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80237599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.